

The Chemical Landscape of ML-290: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML-290

Cat. No.: B609136

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An In-depth Exploration of the First-in-Class Small Molecule Agonist of the Human Relaxin Family Peptide Receptor 1 (RXFP1)

Introduction

ML-290 has emerged as a pivotal pharmacological tool for researchers investigating the physiological roles of the relaxin family peptide receptor 1 (RXFP1). As the first potent and selective small-molecule agonist for this receptor, **ML-290** offers a unique alternative to the native peptide ligand, relaxin, providing advantages in terms of stability, ease of synthesis, and potential for oral bioavailability.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **ML-290**, along with detailed experimental methodologies and pathway visualizations to support its application in preclinical research and drug development.

Chemical Structure and Physicochemical Properties

ML-290, with the IUPAC name 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide, is a synthetic organic compound. Its structure is characterized by a central benzamide scaffold with significant substitutions that contribute to its specific interaction with the RXFP1 receptor.

Figure 1: Chemical Structure of **ML-290**.

Physicochemical Properties

A summary of the key physicochemical properties of **ML-290** is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value	Reference
IUPAC Name	2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide	PubChem
Molecular Formula	C ₂₄ H ₂₁ F ₃ N ₂ O ₅ S	[1]
Molecular Weight	506.49 g/mol	[1]
CAS Number	1482500-76-4	PubChem
Appearance	White to off-white solid	---
Solubility	Soluble in DMSO and ethanol	[1]
Canonical SMILES	<chem>CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F</chem>	PubChem

Biological Activity and Pharmacokinetics

ML-290 is a potent and selective allosteric agonist of the human RXFP1 receptor.[1] Its mode of action is distinct from the orthosteric binding of the endogenous ligand, relaxin. This allosteric agonism leads to biased signaling, where **ML-290** activates specific downstream pathways, offering a nuanced approach to modulating RXFP1 function.

In Vitro Activity

Parameter	Cell Line	Value	Reference
EC ₅₀ (cAMP)	HEK293-hRXFP1	94 nM	
EC ₅₀ (cGMP)	Human Cardiac Fibroblasts	~1 µM	
pEC ₅₀ (cAMP)	Primary Human Umbilical Vein Endothelial Cells (HUVECs)	6.8 ± 0.2	
pEC ₅₀ (cGMP)	Primary Human Umbilical Vein Endothelial Cells (HUVECs)	7.8 ± 0.1	
pEC ₅₀ (p38 MAPK Phosphorylation)	HEK293-hRXFP1	7.2 ± 0.2	

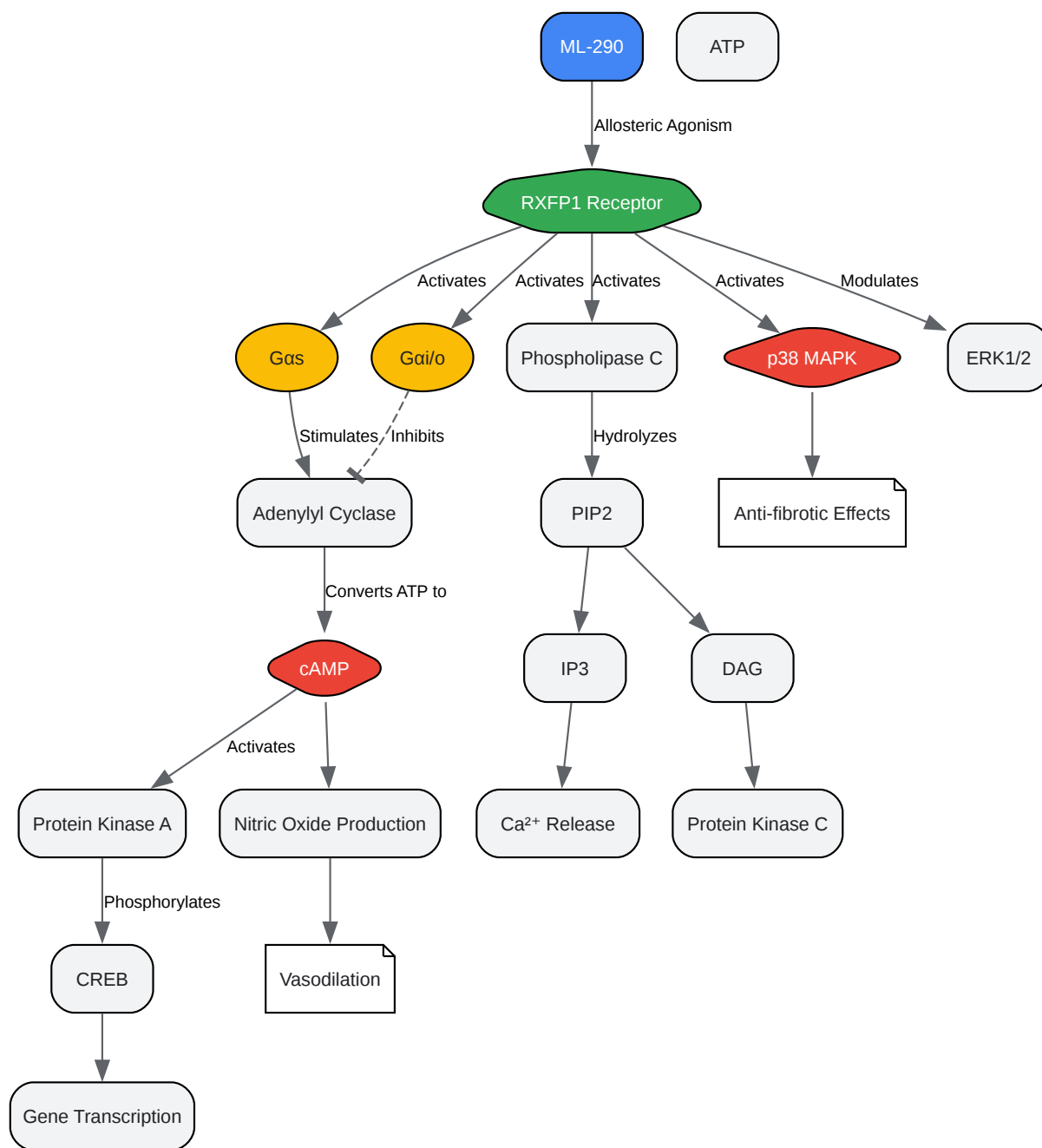
Pharmacokinetic Properties

ML-290 exhibits favorable pharmacokinetic properties, making it suitable for in vivo studies. A critical consideration for researchers is that **ML-290** is species-specific and does not activate the rodent RXFP1 receptor. Therefore, in vivo studies require the use of humanized RXFP1 animal models.

Parameter	Species	Administration	Value	Reference
Half-life ($t_{1/2}$)	Mouse (C57BL/6)	30 mg/kg IP	4.9 h (plasma)	
C _{max}	Mouse (C57BL/6)	30 mg/kg IP	10,833 ng/mL (plasma)	
AUC	Mouse (C57BL/6)	30 mg/kg IP	39,267 h*ng/mL (plasma)	
Microsomal Stability ($t_{1/2}$)	Human Liver Microsomes	---	>60 min	
Plasma Stability	Human Plasma	---	Stable	

Signaling Pathways

Activation of RXFP1 by **ML-290** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to G α s, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, **ML-290** also demonstrates biased agonism, activating other G proteins and downstream effectors in a cell-type-dependent manner. This can lead to the production of cyclic guanosine monophosphate (cGMP) and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38.



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Figure 2: Simplified signaling pathway of **ML-290** via the RXFP1 receptor.

Experimental Protocols

The following sections provide generalized protocols for key experiments involving **ML-290**. These should be adapted based on specific experimental needs and cell/animal models.

Synthesis of ML-290

While a detailed, publicly available, step-by-step synthesis protocol for **ML-290** is limited, a plausible synthetic route can be derived from the synthesis of related benzamide compounds. The general approach involves the coupling of three key building blocks: 2-isopropoxybenzoic acid, 2-aminobenzoic acid, and 3-(trifluoromethylsulfonyl)aniline.

Generalized Synthetic Scheme:

- **Amide Bond Formation (Step 1):** 2-isopropoxybenzoic acid is activated (e.g., using a coupling agent like HATU or by conversion to the acid chloride) and reacted with the amino group of a protected 2-aminobenzoic acid derivative (e.g., a methyl ester) to form the first amide bond.
- **Deprotection:** The protecting group on the 2-aminobenzoic acid moiety is removed.
- **Amide Bond Formation (Step 2):** The newly deprotected carboxylic acid is activated and reacted with 3-(trifluoromethylsulfonyl)aniline to form the second amide bond, yielding **ML-290**.
- **Purification:** The final product is purified using standard techniques such as column chromatography and recrystallization.

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the effect of **ML-290** on intracellular cAMP levels in a cell line stably expressing the human RXFP1 receptor (e.g., HEK293-hRXFP1).

Materials:

- HEK293-hRXFP1 cells
- Cell culture medium (e.g., DMEM) with serum and antibiotics

- Assay buffer (e.g., HBSS)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- **ML-290** stock solution in DMSO
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
- 96- or 384-well white opaque plates

Procedure:

- **Cell Seeding:** Seed HEK293-hRXFP1 cells into the assay plate at a predetermined density and incubate overnight to allow for cell attachment.
- **Compound Preparation:** Prepare serial dilutions of **ML-290** in assay buffer containing a PDE inhibitor.
- **Cell Stimulation:** Remove the culture medium from the cells and add the **ML-290** dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
- **Cell Lysis and cAMP Detection:** Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
- **Data Analysis:** Plot the cAMP concentration against the log of the **ML-290** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Model of TGF- β -Induced Fibrosis

This protocol describes a general workflow for evaluating the anti-fibrotic efficacy of **ML-290** in a mouse model of tissue fibrosis induced by transforming growth factor-beta (TGF- β). This requires the use of humanized RXFP1 mice.

Materials:

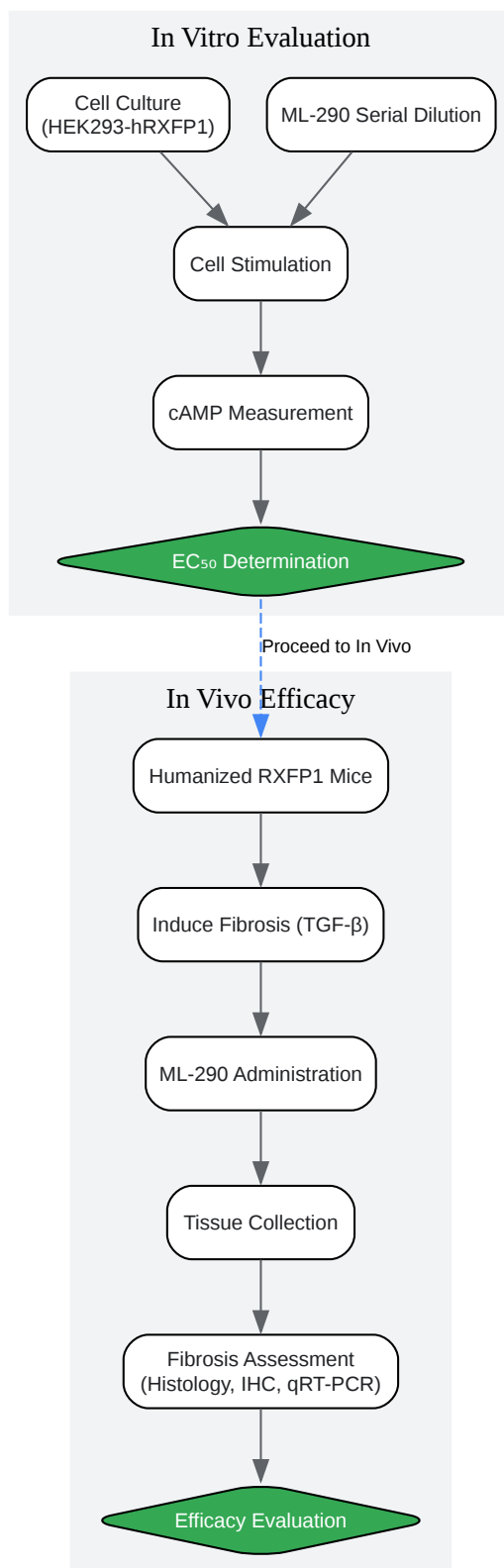
- Humanized RXFP1 mice
- Recombinant human TGF- β 1

- **ML-290** formulation for in vivo administration
- Anesthetics
- Surgical tools for implantation of osmotic pumps
- Tissue collection and processing reagents
- Histology and immunohistochemistry reagents (e.g., Masson's trichrome stain, antibodies against collagen and α -SMA)
- qRT-PCR reagents

Procedure:

- **Animal Acclimatization:** Acclimatize humanized RXFP1 mice to the experimental conditions.
- **Induction of Fibrosis:** Anesthetize the mice and surgically implant subcutaneous osmotic pumps containing TGF- β 1 to induce a fibrotic response in a target organ (e.g., skin, lung, or liver).
- **ML-290 Treatment:** Administer **ML-290** or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency.
- **Tissue Harvesting:** At the end of the study period, euthanize the mice and harvest the target organs.
- **Fibrosis Assessment:**
 - **Histology:** Fix, embed, and section the tissues. Stain with Masson's trichrome to visualize collagen deposition.
 - **Immunohistochemistry:** Perform immunohistochemical staining for markers of fibrosis such as collagen type I and alpha-smooth muscle actin (α -SMA).
 - **Gene Expression Analysis:** Extract RNA from the tissues and perform qRT-PCR to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgf- β 1).

- Data Analysis: Quantify the extent of fibrosis and gene expression changes in the **ML-290**-treated group compared to the vehicle control group.



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Figure 3: A representative experimental workflow for the evaluation of **ML-290**.

Conclusion

ML-290 represents a significant advancement in the study of RXFP1 signaling. Its well-characterized chemical structure, favorable pharmacokinetic profile in relevant models, and potent, selective agonism make it an invaluable tool for researchers. The detailed information and protocols provided in this guide are intended to facilitate the effective use of **ML-290** in elucidating the therapeutic potential of targeting the RXFP1 receptor in a variety of disease contexts, including fibrosis, cardiovascular disorders, and inflammatory conditions. As research progresses, **ML-290** will undoubtedly continue to play a crucial role in advancing our understanding of relaxin biology and in the development of novel therapeutics.

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References

- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Landscape of ML-290: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609136#the-chemical-structure-and-properties-of-ml-290]

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